[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
Overview
Description
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is an organic compound with the molecular formula C10H9F3N2O It is a derivative of benzimidazole, featuring a trifluoromethyl group and a hydroxymethyl group attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the trifluoromethylation of benzimidazole derivatives. One common method includes the reaction of 1-methylbenzimidazole with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile (CH3CN) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can improve the performance of materials used in electronics, coatings, and other applications .
Mechanism of Action
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- [1-methyl-5-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
- [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethanol
- [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]amine
Uniqueness
The presence of both trifluoromethyl and hydroxymethyl groups in [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol makes it unique compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-4,16H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUAFUXUUDKMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243735-94-5 | |
Record name | [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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